molecular formula C16H14ClN3O3S3 B2725657 N-(4-chlorophenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide CAS No. 1021030-33-0

N-(4-chlorophenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

Cat. No.: B2725657
CAS No.: 1021030-33-0
M. Wt: 427.94
InChI Key: XEORGFMPISCQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of functional groups such as the thiazole ring, sulfonamide, and carboxamide moieties suggests that this compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas.

    Introduction of the Sulfonamide Group: This step involves the reaction of the thiazole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide.

    Attachment of the Carboxamide Group: The final step may involve the reaction of the intermediate with an appropriate carboxylic acid derivative to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, if present.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-chlorophenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide may have several applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the sulfonamide group suggests potential inhibition of enzymes such as carbonic anhydrase or proteases.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide: can be compared with other thiazole derivatives, sulfonamides, and carboxamides.

    Thiazole Derivatives: Known for their antimicrobial and anti-inflammatory properties.

    Sulfonamides: Widely used as antibiotics and enzyme inhibitors.

    Carboxamides: Commonly found in pharmaceuticals with diverse biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S3/c17-12-5-3-11(4-6-12)7-8-18-15(21)13-10-25-16(19-13)20-26(22,23)14-2-1-9-24-14/h1-6,9-10H,7-8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEORGFMPISCQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.